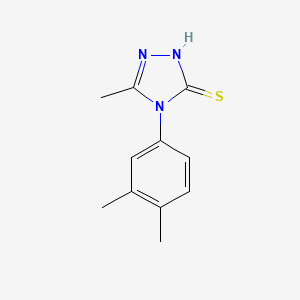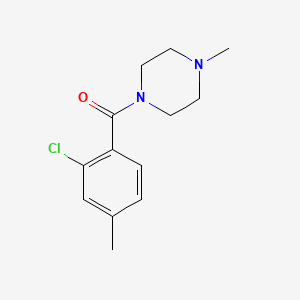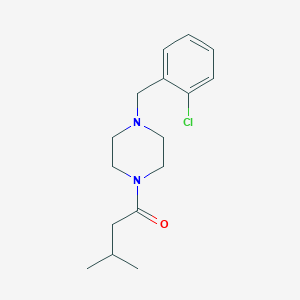
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The exact mechanism of action of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in cell growth and proliferation, and its activation by this compound may explain its effects on growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased protein synthesis, improved nutrient utilization, and enhanced immune function. In livestock, this compound has been shown to increase the levels of insulin-like growth factor-1 (IGF-1) and growth hormone (GH), which are important regulators of growth and development. In fish and shrimp, this compound has been shown to improve the activity of digestive enzymes and increase the levels of antioxidants, which can help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its water solubility, low toxicity, and ease of administration. However, it is important to note that the effects of this compound can vary depending on the species, age, and nutritional status of the animals being studied. Additionally, the optimal dosage and duration of treatment may vary depending on the specific application.
Direcciones Futuras
There are several potential future directions for research on 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. In agriculture, further studies could investigate the effects of this compound on different livestock species and the optimal dosage and duration of treatment. In aquaculture, research could focus on the effects of this compound on different fish and shrimp species, as well as the potential for this compound to improve the quality of seafood products. In medicine, future research could investigate the anti-inflammatory and anti-cancer properties of this compound and its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a sulfur-containing compound that has potential applications in various fields, including agriculture, aquaculture, and medicine. Its mechanism of action is believed to involve activation of the mTOR pathway, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound has several advantages that make it a promising area of research for the future.
Métodos De Síntesis
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with thiosemicarbazide in the presence of sulfuric acid, or the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and methyl iodide. The latter method is more commonly used due to its higher yield and lower cost.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the growth rate and feed conversion efficiency of livestock, as well as improve the flavor and aroma of meat. In aquaculture, this compound has been used as a feed additive to improve the growth rate and survival rate of fish and shrimp. In medicine, this compound has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7-4-5-10(6-8(7)2)14-9(3)12-13-11(14)15/h4-6H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHBGQISCIQHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)